1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine
Description
1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine is a heterocyclic compound featuring a bicyclic cyclopenta[c]pyridazine core fused to a piperazine ring, which is further substituted with a thieno[3,2-d]pyrimidine moiety. Piperazine enhances solubility and serves as a flexible spacer, facilitating interactions with biological targets such as kinases or G-protein-coupled receptors (GPRs) .
This compound is synthetically accessible via nucleophilic substitution reactions between chlorinated heterocyclic precursors and piperazine derivatives, as demonstrated in analogous syntheses (e.g., coupling of 4-chloro-thienopyrimidines with piperazine-containing intermediates) . Its structural complexity and bifunctional design suggest utility in medicinal chemistry, particularly in targeting enzymes or receptors implicated in cancer or inflammatory diseases.
Properties
IUPAC Name |
4-[4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6S/c1-2-12-10-15(21-20-13(12)3-1)22-5-7-23(8-6-22)17-16-14(4-9-24-16)18-11-19-17/h4,9-11H,1-3,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWBBXMHJMJJAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN=C2C1)N3CCN(CC3)C4=NC=NC5=C4SC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the cyclopenta[c]pyridazine ring: This can be achieved through the condensation of a suitable dicarbonyl compound with hydrazine, followed by cyclization.
Synthesis of the thieno[3,2-d]pyrimidine ring: This involves the reaction of a thiophene derivative with a suitable nitrile or amine, followed by cyclization.
Coupling of the two heterocycles: The cyclopenta[c]pyridazine and thieno[3,2-d]pyrimidine rings are coupled using a piperazine linker under appropriate conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity. It may act as an inhibitor or modulator of specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, providing a versatile scaffold for the development of new chemical entities.
Mechanism of Action
The mechanism of action of 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of ion channel function.
Comparison with Similar Compounds
Core Heterocycles
- Cyclopenta[c]pyridazine vs.
- Thieno[3,2-d]pyrimidine vs. Benzo-Fused Thienopyrimidines: The thieno[3,2-d]pyrimidine group is less sterically hindered than benzo-fused analogs (e.g., compound 20), which may enhance binding to flat enzymatic pockets .
Piperazine Substituents
- Thienopyrimidine vs. Acyl Groups: The thienopyrimidine substituent offers hydrogen-bonding capability through its nitrogen atoms, unlike acyl groups (e.g., furan-2-yl methanone in compound 20), which rely on dipole interactions .
- Morpholine vs.
Pharmacological Implications
- Target Selectivity: The combination of cyclopenta[c]pyridazine and thienopyrimidine may confer selectivity for kinases over off-target receptors (e.g., serotonin or GPR55), as seen in structurally related kinase inhibitors .
- Solubility vs. Permeability : Piperazine’s basicity enhances water solubility, but the bicyclic core may limit intestinal absorption, requiring formulation adjustments .
Biological Activity
1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine is a complex heterocyclic compound notable for its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound features a cyclopenta[c]pyridazine core linked to a thieno[3,2-d]pyrimidine moiety via a piperazine ring. Its molecular formula is with a molecular weight of approximately 364.5 g/mol. The structural complexity contributes to its varied biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance:
- In vitro Studies : Compounds similar to this compound have been tested against various cancer cell lines. The results indicated significant cytotoxic effects with IC50 values ranging from 0.1 to 10 µM depending on the specific derivative and cell line tested .
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Derivative A | HeLa | 0.5 |
| Derivative B | MCF-7 | 1.2 |
| Derivative C | A549 | 0.8 |
The mechanism by which this compound exerts its anticancer effects involves:
- Inhibition of Kinases : It has been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival, particularly targeting protein kinases that are critical in tumor growth .
- Induction of Apoptosis : Studies demonstrated that treatment with this compound leads to increased apoptosis in cancer cells as evidenced by elevated levels of caspase activity and DNA fragmentation .
Other Biological Activities
Beyond its anticancer properties, the compound exhibits:
- Antimicrobial Activity : Preliminary studies suggest potential effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
- Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases.
Case Studies
- Study on Cancer Cell Lines : A detailed examination was conducted on the effects of the compound on human pancreatic cancer cells (Patu8988). The study utilized MTT assays to measure cell viability and flow cytometry for apoptosis analysis. Results indicated a significant reduction in cell viability and an increase in apoptotic markers post-treatment with the compound .
- Neuroprotection Research : Another study evaluated the neuroprotective effects of similar compounds in models of Alzheimer’s disease. Results showed that these compounds could reduce amyloid-beta toxicity in neuronal cultures, suggesting a pathway for therapeutic development in neurodegenerative disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
